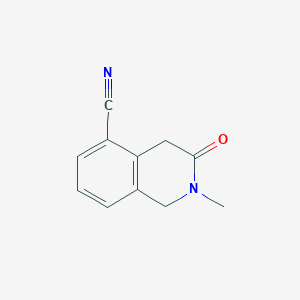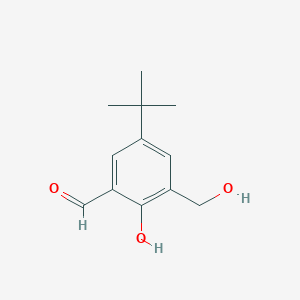![molecular formula C17H23N3O4 B12098321 1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)
1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Phe-Pro-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and proline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-OH can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of peptides like H-Ala-Phe-Pro-OH often involves automated SPPS systems, which allow for large-scale synthesis. These systems are designed to handle multiple reactions simultaneously, making the process efficient and scalable. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative reaction conditions .
化学反応の分析
Types of Reactions
H-Ala-Phe-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds and reduce other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to prevent peptide degradation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides, while reduction can yield linear peptides with free thiol groups .
科学的研究の応用
H-Ala-Phe-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: H-Ala-Phe-Pro-OH and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of peptide-based materials and nanostructures for various applications
作用機序
The mechanism by which H-Ala-Phe-Pro-OH exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, or it can interact with cell membranes to disrupt their integrity. The exact mechanism depends on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Similar compounds to H-Ala-Phe-Pro-OH include other tripeptides like H-Phe-Pro-Gly-OH and H-Ala-Phe-Lys-OH. These compounds share structural similarities but differ in their amino acid composition, which can lead to variations in their properties and applications .
Uniqueness
H-Ala-Phe-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. For example, the presence of proline introduces a kink in the peptide chain, affecting its overall conformation and stability .
特性
IUPAC Name |
1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZOHXQCUFIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)






![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)

